2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine

CAS No.: 418781-20-1

Cat. No.: VC2417727

Molecular Formula: C17H21NO

Molecular Weight: 255.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 418781-20-1 |

|---|---|

| Molecular Formula | C17H21NO |

| Molecular Weight | 255.35 g/mol |

| IUPAC Name | 2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine |

| Standard InChI | InChI=1S/C17H21NO/c1-14-3-5-16(6-4-14)13-18-12-11-15-7-9-17(19-2)10-8-15/h3-10,18H,11-13H2,1-2H3 |

| Standard InChI Key | PRQXXDYBYUKDEV-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OC |

| Canonical SMILES | CC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OC |

Introduction

Chemical Structure and Properties

Structural Characteristics

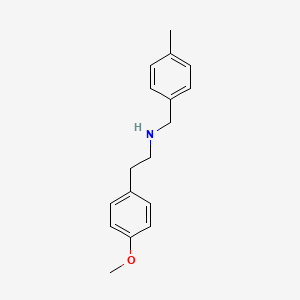

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine features a molecular framework with two aromatic systems connected by an ethanamine linker. Its molecular formula is C17H21NO, with a calculated molecular weight of approximately 255.36 g/mol. The structure can be visualized as follows:

-

An ethanamine backbone (NH-CH2-CH2-)

-

A 4-methoxyphenyl group attached to the carbon farthest from the nitrogen

-

A 4-methylbenzyl group attached to the nitrogen atom

The presence of these aromatic substituents with their respective functional groups creates a molecule with distinct electronic and steric properties that influence its reactivity patterns and biological interactions.

Physical and Chemical Properties

Based on its structure, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine would be expected to have the following physicochemical properties:

| Property | Value/Description |

|---|---|

| Molecular Weight | 255.36 g/mol |

| Physical State | Crystalline solid at room temperature |

| Solubility | Moderately soluble in methanol, ethanol, chloroform, and dichloromethane; poorly soluble in water |

| LogP (calculated) | Approximately 3.8-4.2 |

| pKa (estimated) | 9.5-10.2 for the secondary amine |

| Melting Point | Estimated 75-90°C (free base); higher for salt forms |

| UV Absorption | Maximum around 275-280 nm due to aromatic systems |

These properties make the compound suitable for various applications in organic synthesis and pharmaceutical research, though its limited water solubility may necessitate formulation strategies for biological studies.

Spectroscopic Characteristics

Spectroscopic analysis of 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine would reveal distinctive features:

-

Nuclear Magnetic Resonance (NMR) spectroscopy:

-

¹H NMR would show characteristic signals for the methoxy group (δ ~3.8 ppm), the methyl group (δ ~2.3 ppm), and complex aromatic patterns (δ 6.8-7.2 ppm)

-

¹³C NMR would display signals for the methoxy carbon (δ ~55 ppm), methyl carbon (δ ~20 ppm), and characteristic aromatic carbon resonances

-

-

Mass Spectrometry:

-

The molecular ion peak would appear at m/z 255

-

Fragmentation patterns would likely include cleavage at the benzylic positions and loss of the methoxy group

-

-

Infrared Spectroscopy:

-

Characteristic absorption bands for aromatic C-H stretching (3030-3080 cm⁻¹)

-

N-H stretching (3300-3500 cm⁻¹)

-

C-O stretching from the methoxy group (1230-1270 cm⁻¹)

-

Synthesis Methods

Synthetic Routes

Several synthetic strategies can be employed to prepare 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine:

Reductive Amination Approach

One of the most efficient methods involves reductive amination:

-

Reaction of 2-(4-methoxyphenyl)acetaldehyde with 4-methylbenzylamine to form an imine intermediate

-

Reduction of the imine using sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Purification by chromatography or crystallization as a salt

This approach typically provides good yields (70-85%) under mild conditions and is suitable for both laboratory and larger-scale preparations.

Purification and Characterization

Purification of 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine typically involves:

-

Conversion to a salt form (hydrochloride, hydrobromide, or sulfate) to facilitate crystallization

-

Recrystallization from appropriate solvent systems (e.g., ethanol/diethyl ether)

-

For high-purity requirements, column chromatography or preparative HPLC

Characterization is accomplished through:

-

Melting point determination for the free base and salt forms

-

Spectroscopic analysis (NMR, MS, IR)

-

Elemental analysis to confirm composition

-

Chiral HPLC if stereochemical purity is relevant for derivatives with stereogenic centers

Pharmacological Properties

Structure-Activity Relationships

The specific substitution pattern in 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine contributes to its pharmacological profile:

| Structural Feature | Potential Impact on Activity |

|---|---|

| 4-Methoxy substituent | Enhances electron density on the aromatic ring; may improve binding to receptors with hydrogen bond acceptor sites |

| 4-Methyl substituent | Increases lipophilicity; may enhance blood-brain barrier penetration and influence receptor subtype selectivity |

| Secondary amine | Serves as hydrogen bond donor; contributes to ionic interactions with binding sites |

| Ethyl linker length | Determines spatial arrangement and distance between aromatic rings; critical for receptor fit |

These structural elements collectively influence the compound's pharmacodynamic and pharmacokinetic properties, determining its potency, selectivity, and bioavailability.

Research Applications

Medicinal Chemistry Applications

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine serves as a valuable scaffold in medicinal chemistry research:

-

As a lead compound for the development of receptor-selective ligands through systematic structural modification

-

In structure-activity relationship studies to understand the impact of aromatic substitution patterns on biological activity

-

As a pharmacological probe to investigate neurotransmitter systems

Use as Chemical Intermediate

The compound functions as a versatile intermediate in organic synthesis:

-

For the preparation of more complex amine derivatives through N-functionalization

-

In the synthesis of amides via acylation of the secondary amine

-

As a building block for heterocyclic compounds through cyclization reactions

Analytical Applications

In analytical chemistry, the compound may serve as:

-

A reference standard for chromatographic or spectroscopic analyses

-

A template for the development of analytical methods for related phenethylamine derivatives

-

A starting material for the synthesis of isotopically labeled analogs for use in metabolic studies

Comparative Analysis

Comparison with Structurally Related Compounds

The table below compares 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine with structurally related compounds:

| Compound | Structural Differences | Expected Property Differences |

|---|---|---|

| N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide | Contains sulfonamide instead of methylbenzyl group | Increased hydrogen bonding capacity; decreased lipophilicity; different receptor interaction profile |

| N-benzyl-1-(4-methoxyphenyl)propan-2-amine | Contains additional methyl group in backbone; different chain arrangement | Presence of stereogenic center; altered spatial arrangement; potentially different receptor selectivity |

| N-(4-methylbenzyl)-2-phenylethanamine | Lacks methoxy substituent on phenyl ring | Decreased polarity; different electronic properties; altered binding profile |

| 2-(4-methoxyphenyl)-N-methylethanamine | Contains N-methyl instead of N-(4-methylbenzyl) | Significantly lower molecular weight; increased water solubility; different pharmacokinetic profile |

This comparative analysis highlights how subtle structural modifications can substantially alter physicochemical properties and biological activities.

Advantages and Limitations

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine offers several advantages as a research compound:

-

Synthetic accessibility through established methods

-

Balanced lipophilicity suitable for membrane permeation

-

Multiple sites available for further functionalization

-

Potential for receptor subtype selectivity due to its unique substitution pattern

Limitations include:

-

Potential metabolic liability at the methoxy group and benzylic positions

-

Limited water solubility that may affect formulation for biological studies

-

Absence of stereogenic centers in the parent structure (though derivatives may introduce chirality)

Current Research Trends

Recent Findings in Phenethylamine Research

Recent research relevant to 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine and related compounds has focused on:

-

Development of selective monoamine transporter ligands for neuropsychiatric applications

-

Exploration of phenethylamine derivatives as potential treatments for neurodegenerative disorders

-

Investigation of structure-based design strategies to enhance receptor subtype selectivity

-

Utilization of advanced synthetic methodologies to access structurally diverse phenethylamine libraries

Future Research Directions

Promising future research directions include:

-

Comprehensive pharmacological profiling to establish target selectivity and efficacy

-

Detailed metabolic studies to identify major metabolic pathways and potential active metabolites

-

Development of stereoselective synthetic methods to access chiral analogs with potentially enhanced selectivity

-

Application of computational methods to predict structure-activity relationships and guide rational design

-

Investigation of potential therapeutic applications in areas such as pain management, neurodegenerative diseases, and psychiatric disorders

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume